molecular formula C6H4N2O4S2 B2510924 5-(2,4-Dioxo-1,3-thiazolidin-5-yl)-1,3-thiazolidine-2,4-dione CAS No. 313666-65-8

5-(2,4-Dioxo-1,3-thiazolidin-5-yl)-1,3-thiazolidine-2,4-dione

Cat. No.: B2510924
CAS No.: 313666-65-8
M. Wt: 232.23
InChI Key: AZCJABZHQBRNCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,4-Dioxo-1,3-thiazolidin-5-yl)-1,3-thiazolidine-2,4-dione is a heterocyclic organic compound characterized by its two thiazolidine rings and two carbonyl groups

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be studied for its potential biological activities, such as antioxidant or anti-inflammatory properties.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of drugs targeting various diseases. Its thiazolidinedione core is structurally similar to compounds used in the treatment of diabetes and other metabolic disorders.

Industry: In the materials industry, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of thiazolidinedione derivatives. One common method involves the reaction of thiazolidinedione with appropriate reagents under controlled conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to ensure high yield and purity, with rigorous quality control measures in place.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.

Major Products Formed: The reactions can yield a range of products, including oxidized or reduced derivatives, as well as substituted analogs, depending on the reagents and conditions used.

Comparison with Similar Compounds

  • Rimonabant: Another thiazolidinedione derivative used in metabolic research.

  • Pioglitazone: A well-known drug used in the treatment of type 2 diabetes.

  • Rosiglitazone: Another antidiabetic drug in the same family.

Uniqueness: 5-(2,4-Dioxo-1,3-thiazolidin-5-yl)-1,3-thiazolidine-2,4-dione stands out due to its unique structural features and potential applications. Its dual thiazolidine rings and carbonyl groups contribute to its distinct reactivity and biological activity compared to other compounds in the same family.

Properties

IUPAC Name

5-(2,4-dioxo-1,3-thiazolidin-5-yl)-1,3-thiazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O4S2/c9-3-1(13-5(11)7-3)2-4(10)8-6(12)14-2/h1-2H,(H,7,9,11)(H,8,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCJABZHQBRNCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(=O)NC(=O)S1)C2C(=O)NC(=O)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.